molecular formula C13H13B B1283522 1-(3-Bromopropyl)naphthalene CAS No. 27650-86-8

1-(3-Bromopropyl)naphthalene

Cat. No.: B1283522
CAS No.: 27650-86-8
M. Wt: 249.15 g/mol
InChI Key: YPDLRSZRTOATJO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)naphthalene is a useful research compound. Its molecular formula is C13H13Br and its molecular weight is 249.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLRSZRTOATJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563263
Record name 1-(3-Bromopropyl)naphthalene
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Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27650-86-8
Record name 1-(3-Bromopropyl)naphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)naphthalene
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Synthesis Methodologies for Naphthalene Bromopropyl Compounds

Formation from Precursor Alcohols

A common and effective strategy for synthesizing 1-(3-Bromopropyl)naphthalene involves the conversion of a corresponding alcohol, where the hydroxyl group is replaced by a bromine atom.

The direct conversion of 3-(Naphth-1-yl)propan-1-ol to this compound is a frequently utilized method. lookchem.comnih.gov This transformation relies on reagents that can effectively replace a primary alcohol with a bromide. The reaction is typically an SN2 process, which involves the activation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by a bromide ion. byjus.comyoutube.com This method is advantageous as it generally proceeds with high efficiency and avoids the carbocation rearrangements that can occur with other methods. byjus.commasterorganicchemistry.com

Direct Halogenation Approaches

Direct halogenation methods introduce a bromine atom onto the propyl side chain of a naphthalene (B1677914) derivative. These strategies can involve specific brominating agents or radical-initiated reactions.

The conversion of the precursor alcohol, 3-(Naphth-1-yl)propan-1-ol, to this compound can be accomplished using several specific brominating agents. lookchem.com

Phosphorus Tribromide (PBr₃): This reagent is a classic and highly effective choice for converting primary and secondary alcohols to their corresponding alkyl bromides. byjus.commanac-inc.co.jp The reaction with 3-(Naphth-1-yl)propan-1-ol proceeds via an SN2 mechanism, typically resulting in high yields. byjus.comyoutube.commasterorganicchemistry.com For instance, treating the alcohol with phosphorus tribromide in dichloromethane (B109758) at temperatures ranging from 0 to 20°C has been reported to yield this compound in 81% yield. lookchem.com The mechanism involves the alcohol's oxygen atom attacking the phosphorus, displacing a bromide ion which then acts as the nucleophile to attack the carbon, leading to an inversion of stereochemistry if the carbon is chiral. byjus.comcommonorganicchemistry.com

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination, known as the Appel reaction, is another robust method for the bromination of alcohols. commonorganicchemistry.combeilstein-journals.org The reaction of 3-(Naphth-1-yl)propan-1-ol with carbon tetrabromide and triphenylphosphine at ambient temperature has been shown to produce this compound with a high yield of 95%. lookchem.com The process involves the formation of a phosphonium (B103445) salt intermediate, which activates the alcohol's hydroxyl group, facilitating its displacement by bromide. beilstein-journals.org

Table 1: Comparison of Bromination Reagents for 3-(Naphth-1-yl)propan-1-ol

Reagent(s) Solvent Temperature Yield (%) Reference
Phosphorus Tribromide (PBr₃) Dichloromethane 0 - 20°C 81 lookchem.com
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) Not specified Ambient 95 lookchem.com

Benzylic bromination, which targets the carbon atom directly attached to an aromatic ring, is a powerful tool in organic synthesis. chadsprep.comyoutube.com The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator like benzoyl peroxide or light. masterorganicchemistry.comwikipedia.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. masterorganicchemistry.comwikipedia.org

When applied to a substrate like 1-propylnaphthalene, the reaction would selectively introduce a bromine atom at the benzylic position (the carbon adjacent to the naphthalene ring) due to the resonance stabilization of the resulting benzylic radical. chadsprep.commasterorganicchemistry.com This would lead to the formation of 1-(1-bromopropyl)naphthalene, not the target compound this compound. The use of NBS is favored over molecular bromine (Br₂) for benzylic brominations to minimize competing electrophilic addition reactions across the aromatic pi system. chadsprep.commasterorganicchemistry.com While highly effective for its intended purpose, standard benzylic bromination with NBS is not a direct route to this compound from 1-propylnaphthalene.

Bromination with Specific Reagents (e.g., Carbon Tetrabromide, Phosphorus Tribromide)

Alkylation Reactions in the Generation of Bromopropyl Naphthalene Derivatives

Alkylation reactions, particularly the Friedel-Crafts reaction, provide a direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. wikipedia.org

The Friedel-Crafts alkylation of naphthalene with 1,3-dibromopropane (B121459) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can be used to introduce a 3-bromopropyl group onto the naphthalene ring. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the activation of the alkyl halide by the Lewis acid to generate a carbocation or a carbocation-like species, which is then attacked by the electron-rich naphthalene ring. masterorganicchemistry.com

The regioselectivity of naphthalene alkylation is a key consideration. Substitution can occur at either the 1-position (alpha) or the 2-position (beta). Generally, substitution at the 1-position is kinetically favored as the corresponding carbocation intermediate is more stabilized by resonance. stackexchange.com However, steric hindrance can play a significant role. With bulkier alkylating agents, the 2-isomer can become the preferred product to minimize steric interactions. stackexchange.com The specific reaction conditions, including the catalyst, solvent, and temperature, can also influence the ratio of 1-substituted to 2-substituted products. masterorganicchemistry.comstackexchange.com While a viable route, controlling the reaction to prevent polyalkylation and to achieve high selectivity for the desired this compound isomer can be challenging. google.com

Formation via Ether Cleavage Reactions

Ether cleavage is a significant transformation in organic synthesis, often employed as a deprotection step to reveal hydroxyl groups. researchgate.net The cleavage of the robust C-O bonds in ethers typically requires harsh conditions, involving strong Brønsted or Lewis acids. researchgate.netmasterorganicchemistry.com The reaction mechanism generally begins with the protonation of the ether oxygen to form a good leaving group, which is then susceptible to nucleophilic attack by a halide ion. masterorganicchemistry.comlibretexts.org Depending on the structure of the ether, this can proceed via an SN1 or SN2 pathway. masterorganicchemistry.comlibretexts.org

The cleavage of alkyl alkyl ethers, such as 2-(3-methoxypropyl)naphthalene, provides a direct route to the corresponding brominated and hydroxylated naphthalene derivatives. Research has shown that heating 2-(3-methoxypropyl)naphthalene in an ionic liquid containing hydrogen bromide results in the cleavage of the ether bond. researchgate.netlookchem.com This reaction yields a mixture of 2-(3-bromopropyl)naphthalene (B3016723) and 2-(3-hydroxypropyl)naphthalene. researchgate.netlookchem.com The use of an ionic liquid medium can facilitate reactions that may not proceed as readily in conventional solvents like water or DMSO. researchgate.net

For ethers with primary alkyl groups, the cleavage mechanism typically follows an SN2 pathway after the initial protonation of the ether oxygen. masterorganicchemistry.com The halide nucleophile (Br⁻) attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org

Starting MaterialReagentConditionsProductsSource
2-(3-methoxypropyl)naphthaleneHydrogen Bromide (HBr)Heating in an ionic liquid2-(3-bromopropyl)naphthalene, 2-(3-hydroxypropyl)naphthalene researchgate.net, lookchem.com

Synthetic Routes for Specific Isomers and Related Naphthalene-Bromopropyl Structures

The synthesis of specific isomers, such as 2-(3-bromopropyl)naphthalene, and related structures like N-(3-bromopropyl)naphthalimides, can be achieved through various synthetic strategies. These methods include nucleophilic substitution and alkylation reactions.

One effective method for preparing 2-(3-bromopropyl)naphthalene involves the nucleophilic substitution of a sulfonate ester. researchgate.net Specifically, 2-(3-methanesulfonyloxypropyl)naphthalene can be treated with potassium bromide in an ionic liquid to afford 2-(3-bromopropyl)naphthalene in high yield. researchgate.net This reaction is part of a broader investigation into facile nucleophilic substitutions, including halogenations and alkoxylations, at the primary aliphatic position of naphthalene derivatives. researchgate.net

A related class of compounds, N-(3-bromopropyl)naphthalimides, are synthesized by reacting a substituted or unsubstituted naphthalimide with 1,3-dibromopropane. nih.gov This reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov The resulting N-(3-bromopropyl)naphthalimide can then be used as an intermediate for further functionalization, for example, by converting the bromo group to an azide. nih.gov

The direct synthesis of this compound can be accomplished through the alkylation of a naphthalene precursor. A common method involves the reaction of a suitable naphthalene derivative with 1,3-dibromopropane under controlled conditions. Optimization of such reactions often involves adjusting temperature, solvent polarity (using solvents like DMF or THF), and the stoichiometry of the reactants. The precursor, 1-bromonaphthalene, is readily prepared by the direct bromination of naphthalene using molecular bromine. orgsyn.org

Target CompoundStarting Material(s)Key Reagents/ConditionsYieldSource
2-(3-Bromopropyl)naphthalene2-(3-Methanesulfonyloxypropyl)naphthalenePotassium Bromide (KBr), Ionic Liquid96% researchgate.net
N-(3-Bromopropyl)naphthalimideNaphthalimide, 1,3-DibromopropanePotassium Carbonate (K₂CO₃)- nih.gov
1-BromonaphthaleneNaphthaleneBromine (Br₂), Carbon Tetrachloride (CCl₄)Good orgsyn.org
This compoundNaphthalene derivative, 1,3-DibromopropaneControlled temperature (40-60°C), DMF or THF-

Chemical Reactivity and Transformations of 1 3 Bromopropyl Naphthalene and Analogues

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain of 1-(3-bromopropyl)naphthalene and its analogues is a good leaving group, facilitating a variety of nucleophilic substitution (SN2) reactions. These transformations are fundamental for introducing diverse functional groups onto the propyl-naphthalene scaffold. Research has shown that the efficiency of these reactions can be significantly enhanced by using ionic liquids as the reaction medium. nih.govresearchgate.net

The bromide of the propyl chain can be readily displaced by other halogens through Finkelstein-type reactions. These halogen exchange reactions are crucial for synthesizing a range of halogenated naphthalenepropyl derivatives.

Fluorination: The synthesis of fluorinated analogues is of significant interest. Studies on the related compound 2-(3-iodopropyl)-6-methoxynaphthalene have shown that nucleophilic fluorination can be achieved with high efficiency. Using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tert-amylic alcohol resulted in the formation of 2-(3-fluoropropyl)-6-methoxynaphthalene in over 90% yield. researchgate.net Similarly, the fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene, a compound with a leaving group analogous to bromide, proceeds in high yield (95%) using cesium fluoride (CsF) in an ionic liquid medium. nih.govresearchgate.net

Chlorination and Iodination: The conversion of the bromopropyl group to its chloro and iodo counterparts has been demonstrated effectively for the analogue 2-(3-bromopropyl)naphthalene (B3016723). These reactions, conducted in the presence of ionic liquids using potassium chloride (KCl) and potassium iodide (KI) respectively, proceed with high yields. nih.govacs.org

Table 1: Halogenation of 2-(3-Bromopropyl)naphthalene Analogues

Starting MaterialReagentProductYield (%)Reference
2-(3-Bromopropyl)naphthaleneKCl2-(3-Chloropropyl)naphthalene95% nih.gov
2-(3-Bromopropyl)naphthaleneKI2-(3-Iodopropyl)naphthalene93% nih.gov
2-(3-Methanesulfonyloxypropyl)naphthaleneCsF2-(3-Fluoropropyl)naphthalene95% nih.gov
2-(3-Iodopropyl)-6-methoxynaphthaleneTBAF2-(3-Fluoropropyl)-6-methoxynaphthalene>90% researchgate.net

The electrophilic carbon atom bearing the bromine is highly susceptible to attack by oxygen-based nucleophiles, leading to the formation of esters, ethers, and alcohols.

Acetoxylation: The displacement of bromide by an acetate (B1210297) group is a common transformation. The reaction of 2-(3-bromopropyl)naphthalene with potassium acetate in an ionic liquid medium provides 2-(3-acetoxypropyl)naphthalene in excellent yield. nih.govacs.org A detailed procedure using a polymer-supported ionic liquid in acetonitrile (B52724) at 90°C reports a 99% yield for this conversion. wiley-vch.de

Alkoxylation: The reaction with alkoxides yields ether derivatives. For instance, the methoxylation of 2-(3-bromopropyl)naphthalene using a potassium alkoxide in an ionic liquid has been reported to produce 2-(3-methoxypropyl)naphthalene with a 92% yield. nih.govacs.org

Hydroxylation: The direct substitution of the bromine atom with a hydroxyl group can be achieved using water. The hydroxylation of 2-(3-bromopropyl)naphthalene to form 2-(3-hydroxypropyl)naphthalene has been studied in an ionic liquid medium. researchgate.net Hydroxylated byproducts have also been observed during other nucleophilic substitution reactions, such as the fluorination of mesylate analogues. wiley-vch.de

Table 2: Reactions of 2-(3-Bromopropyl)naphthalene with Oxygen Nucleophiles

NucleophileReagentProductYield (%)Reference
AcetatePotassium Acetate2-(3-Acetoxypropyl)naphthalene95-99% nih.govwiley-vch.de
MethoxidePotassium Methoxide2-(3-Methoxypropyl)naphthalene92% nih.gov
HydroxideWater2-(3-Hydroxypropyl)naphthaleneN/A researchgate.net

Nitrogen and carbon nucleophiles readily react with the bromopropyl moiety, enabling the synthesis of amines, nitriles, and other derivatives.

Nitrilation: The introduction of a cyano group via reaction with a cyanide salt is a key transformation for extending the carbon chain and providing a versatile synthetic handle for further modifications. The reaction of 2-(3-bromopropyl)naphthalene with potassium cyanide is efficiently carried out in ionic liquids or acetonitrile, yielding 4-(naphthalen-2-yl)butanenitrile. wiley-vch.dethieme-connect.de Reported yields for this cyanation reaction are high, typically around 93-97%. nih.govresearchgate.netwiley-vch.de This reaction underscores the utility of the bromopropyl group as a reactive electrophile for forming new carbon-carbon bonds.

Table 3: Nitrilation of 2-(3-Bromopropyl)naphthalene

ReagentSolvent/CatalystReaction TimeTemperature (°C)Yield (%)Reference
KCNIonic Liquid--93% nih.gov
KCNPolymer-Supported Ionic Liquid / Acetonitrile3 h10097% wiley-vch.de

Oxygen Nucleophile Reactivity (e.g., Acetoxylation, Alkoxylation, Hydroxylation)

Carbon-Carbon Bond Forming Reactions

Beyond classical SN2 reactions, this compound and its analogues are valuable substrates for metal-catalyzed cross-coupling and alkylation reactions, which are powerful methods for constructing more complex molecular architectures.

Metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. The C(sp³)-Br bond of the bromopropyl group can be activated by various transition metal catalysts to couple with a range of organometallic reagents.

Iron-catalyzed: Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Research has demonstrated that iron catalysts can effectively promote the cross-coupling of alkyl bromides with organolithium reagents. researchgate.net In this context, 2-(3-bromopropyl)naphthalene has been successfully alkylated in an iron-catalyzed reaction, showcasing the formation of a new C(sp³)-C(sp³) bond. researchgate.netscribd.com These reactions highlight the capability of simple iron salts to catalyze challenging cross-coupling transformations. nih.govorganic-chemistry.orgresearchgate.net

Nickel-catalyzed: Nickel catalysts are also widely used for cross-coupling reactions involving alkyl halides. While specific examples detailing the direct nickel-catalyzed cross-coupling of this compound are not prevalent in the reviewed literature, the general methodology for nickel-catalyzed reductive alkylation of aryl bromides using alkyl electrophiles is well-established. semanticscholar.org This suggests a high potential for this compound to act as the electrophilic partner in such transformations.

Palladium-catalyzed: Palladium catalysis is a cornerstone of cross-coupling chemistry. rsc.org While many studies focus on the palladium-catalyzed reactions of aryl bromides, including bromo-naphthalene scaffolds, the participation of the alkyl bromide in this compound is also mechanistically feasible. nih.govsioc-journal.cn Such reactions would typically involve the coupling of the bromopropyl moiety with organometallic reagents like organoboranes (Suzuki coupling) or organozincs (Negishi coupling).

In many synthetic applications, this compound and its analogues serve as alkylating agents, transferring the naphthylpropyl group to a nucleophile. This is a fundamental application of its reactivity. For example, analogues such as 1-(3-halopropyl)-3-(trifluoromethyl)benzene are used to alkylate amine derivatives to form more complex products. google.com Similarly, the alkylation of indole (B1671886) and pyrrolidine (B122466) scaffolds with bromopropyl-containing reagents is a key step in the synthesis of various biologically active molecules. nih.govlookchem.com These reactions proceed via a standard nucleophilic substitution mechanism where the nitrogen atom of the substrate attacks the electrophilic carbon of the propyl chain, displacing the bromide.

Dimerization and Homocoupling Pathways

The carbon-bromine bond in this compound is a key functional group that enables its participation in various coupling reactions to form carbon-carbon bonds. Dimerization, or homocoupling, where two molecules of the same reactant are joined, is a notable transformation. This process typically yields 1,6-di(naphthalen-1-yl)hexane, a molecule featuring two naphthalene (B1677914) moieties linked by a six-carbon aliphatic chain.

One of the classic methods for achieving such a transformation is through a Wurtz-type reaction, which involves the formation of an organometallic intermediate. For instance, the reaction of an aryl Grignard reagent with an alkyl halide in the presence of a copper(I) salt catalyst can facilitate the formation of dimers. thieme-connect.de In a related synthesis, the reaction of 2-naphthylmagnesium bromide with 1,3-dibromopropane (B121459) has been shown to produce a mixture containing both the expected cross-coupling product, 2-(3-bromopropyl)naphthalene, and a significant amount of the homocoupled dimer, 1,3-di-2-naphthylpropane. thieme-connect.de This suggests that a similar pathway involving the Grignard reagent of this compound could lead to its dimer, 1,6-di(naphthalen-1-yl)hexane.

Modern cross-coupling methods, such as nickel-catalyzed reactions, also provide pathways for the transformation of alkyl halides. However, these reactions can be complex, with potential for alternative reaction pathways. Studies on analogous compounds, like (2-bromopropyl)benzene, using nickel(0) complexes with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligands have shown that β-hydride elimination can be a competing process. acs.org This side reaction would lead to the formation of an alkene (1-propenylnaphthalene) instead of the desired dimer. The specific reaction conditions, including the choice of catalyst, ligand, and solvent, are therefore crucial in directing the reaction towards the intended homocoupling product.

The table below summarizes a representative homocoupling reaction involving an analogue of this compound.

Table 1: Representative Homocoupling Reaction of an Aryl Grignard Reagent

Reactants Catalyst Products Yields Reference
Phenylmagnesium bromide, 1,3-dibromopropane Copper(I) Bromide (3-bromopropyl)benzene, 1,3-diphenylpropane 79%, 21% thieme-connect.de
2-Naphthylmagnesium bromide, 1,3-dibromopropane Not specified 2-(3-bromopropyl)naphthalene, 1,3-di-2-naphthylpropane 53%, 29% thieme-connect.de

Derivatization Agent Applications

Derivatization is a chemical modification technique used to convert a compound into a product (a derivative) with properties that are more suitable for a specific analytical method. research-solution.com This process is often employed in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to improve analyte volatility, enhance thermal stability, reduce polarity, and, most importantly, increase detector response. research-solution.comchromatographyonline.com

This compound and its analogues are particularly useful as derivatizing agents for compounds containing acidic functional groups, such as carboxylic acids. The naphthalene moiety is a strong chromophore and fluorophore, meaning it absorbs ultraviolet (UV) light and re-emits it as fluorescence. By attaching this "tag" to an analyte that is otherwise difficult to detect, the sensitivity of the analysis can be dramatically improved, especially when using UV or fluorescence detectors.

The derivatization reaction typically involves the alkylation of a carboxylate anion with the bromo-functionalized naphthalene reagent. This forms an ester linkage, effectively tagging the analyte with the naphthalene group. This strategy has been successfully applied to the analysis of important biological molecules.

Key Applications:

Fatty Acids: The analysis of free fatty acids is crucial in many biological and food science studies. researchgate.net Derivatization of fatty acids to their naphthacyl esters using reagents like 2-bromo-2′-acetonaphthone allows for their separation by reverse-phase HPLC and highly sensitive fluorescence detection. researchgate.net This method provides a reproducible and robust means of quantifying a wide range of fatty acids. researchgate.net

Prostaglandins (B1171923): Prostaglandins are lipid compounds involved in numerous physiological processes. Their low native concentrations make detection challenging. Derivatization with fluorescent tags is a common strategy to overcome this. An analogue, p-(9-anthroyloxy)phenacyl bromide (panacyl bromide), which features a different polycyclic aromatic system, is used to derivatize prostaglandins like PGE₁, PGE₂, and PGE₃ for analysis by HPLC with fluorometric detection. nih.gov This highlights the general utility of aromatic halides as derivatizing agents for this class of compounds.

The table below details examples of naphthalene-based analogues used as derivatization agents.

Table 2: Applications of Naphthalene Analogues as Derivatization Agents

Derivatization Agent Analyte Class Analytical Method Purpose Reference
2-Bromo-2′-acetonaphthone Fatty Acids HPLC Creates fluorescent naphthacyl esters for sensitive detection. researchgate.net
p-(9-anthroyloxy)phenacyl bromide Prostaglandins HPLC Forms fluorescent esters for quantification of eicosanoids. nih.gov
1-(3-Bromo-1-propynyl)naphthalene General Not specified Identified as a derivatization agent. scbt.com

Mechanistic Investigations Involving Naphthalene Bromopropyl Compounds

Reaction Mechanism Elucidation for Nucleophilic Substitutions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 1-(3-bromopropyl)naphthalene serves as a versatile substrate for such transformations. The reactivity of the benzylic bromide makes it a valuable intermediate for introducing various functional groups.

S(N)2 Reaction Pathway Analysis

The predominant mechanism for nucleophilic substitution in primary alkyl halides like this compound is the S(N)2 (Substitution Nucleophilic Bimolecular) pathway. savemyexams.com This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the bromide ion) departs. libretexts.orglibretexts.org

The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. libretexts.orgmasterorganicchemistry.com This specific geometry of attack leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not observable in the product. libretexts.orgmasterorganicchemistry.com The rate of an S(N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. libretexts.orgpressbooks.pub The steric hindrance around the reaction site plays a critical role; less hindered substrates like primary alkyl halides react faster than more hindered secondary or tertiary ones. libretexts.orgspcmc.ac.in

Transition State Characterization

The S(N)2 reaction proceeds through a high-energy transition state where the carbon atom being attacked is pentacoordinate. libretexts.orgpressbooks.pub In this transient state, a partial bond exists between the incoming nucleophile and the carbon atom, while the bond between the carbon and the leaving group is partially broken. libretexts.orgspcmc.ac.in This transition state has a trigonal bipyramidal geometry, with the three non-reacting groups on the carbon lying in a plane. masterorganicchemistry.comspcmc.ac.in

Computational studies, such as ab initio calculations, have been employed to model and understand the energetics and structure of the transition state in S(N)2 reactions. researchgate.net These studies help in visualizing the potential energy surface of the reaction, which for a typical S(N)2 reaction shows a single peak corresponding to the transition state. nih.gov The stability of this transition state is a key determinant of the reaction rate. Factors that stabilize the transition state, such as selective solvation by a catalyst, can lead to significant rate acceleration. researchgate.net

Catalytic Reaction Mechanism Studies

Catalysts can alter the mechanism of a reaction, often providing a lower energy pathway and thus increasing the reaction rate. libretexts.org For reactions involving this compound, various catalytic systems have been explored to facilitate transformations that might otherwise be difficult.

Oxidative Addition Processes

In the realm of organometallic chemistry, the oxidative addition of an alkyl halide to a low-valent metal center is a fundamental step in many catalytic cycles. For instance, nickel-catalyzed cross-coupling reactions often initiate with the oxidative addition of the aryl or alkyl halide to a Ni(0) species. nih.gov This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state for the metal.

Mechanistic studies on dual catalytic systems have shown that a Ni(0) species can undergo oxidative addition with an aryl halide to form a (dtbbpy)Ni(II)(Ar)X intermediate. nih.gov While this example involves an aryl halide, similar principles apply to the activation of alkyl halides like this compound. The efficiency and mechanism of this oxidative addition can be influenced by the ligands on the metal and the reaction conditions. nih.gov In some cases, the oxidative addition process can be autocatalytic. nih.gov

Single-Electron-Transfer (SET) Pathways

An alternative to the two-electron oxidative addition process is a single-electron-transfer (SET) mechanism. nih.gov In SET pathways, an electron is transferred from a catalyst or reductant to the alkyl halide, generating a radical anion. d-nb.info This radical anion can then fragment to produce an alkyl radical and a halide anion. nih.gov

Visible-light photoredox catalysis is a powerful tool for initiating SET processes. sigmaaldrich.com A photosensitizer, upon absorbing light, can become a potent single-electron donor or acceptor. researchgate.net For example, an excited-state photocatalyst can transfer an electron to an alkyl halide, initiating a radical-based reaction cascade. d-nb.infosigmaaldrich.com Computational studies have been used to model the formation and subsequent reactions of these radical anions, providing insight into the distribution of spin density and the energetics of fragmentation. d-nb.info SET mechanisms are often invoked in cross-electrophile coupling reactions, where a cobalt co-catalyst can activate an alkyl halide via an S(N)2-type reaction with a reduced cobalt species, which itself can be part of a larger SET-driven cycle. nih.gov

Catalytic Chemistry for Naphthalene Bromopropyl Synthesis and Transformations

Role of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high polarity, and thermal stability. researchgate.netrsc.org Their application in the synthesis and transformation of naphthalene (B1677914) derivatives, including 1-(3-Bromopropyl)naphthalene, has shown significant promise. researchgate.netresearchgate.net

Ionic liquids can act as both the solvent and the catalyst, simplifying reaction setups and work-up procedures. researchgate.net For instance, in nucleophilic substitution reactions of 2-(3-bromopropyl)naphthalene (B3016723), ionic liquids have been shown to significantly enhance reactivity. researchgate.netresearchgate.net Reactions such as halogenations, acetoxylation, nitrilation, and alkoxylations proceed efficiently in the presence of ionic liquids, yielding the desired products in high yields. researchgate.netresearchgate.net The use of 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) as a medium for the fluorination of a naphthalene derivative highlights the enhanced reactivity observed in these solvents. researchgate.netwiley-vch.de

Furthermore, functionalized ionic liquids, such as those with sulfonic acid groups (bi-SO3H-functionalized), have been developed and utilized as highly efficient and recyclable catalysts. rsc.org These acidic ionic liquids demonstrate strong catalytic activity in the synthesis of naphthalene-condensed oxazinone derivatives, a process influenced by the hydrogen bond network within the ionic liquid structure. rsc.org The design of task-specific ionic liquids, such as those based on a naphthalene sulfonate anion, further expands their application, for example, as surface-active agents. nih.gov

The catalytic activity of ionic liquids can be attributed to their ability to stabilize transition states and intermediates, as well as their potential to be tailored for specific chemical transformations. researchgate.netmdpi.com The choice of cation and anion in the ionic liquid structure can significantly influence the reaction outcome. nih.govmdpi.com For example, imidazolium-based ionic liquids are commonly employed in various catalytic reactions. mdpi.comthieme-connect.de

Table 1: Nucleophilic Substitution Reactions of 2-(3-Bromopropyl)naphthalene in Ionic Liquids researchgate.netresearchgate.net
ReactantReagentIonic LiquidProductYield (%)
2-(3-Bromopropyl)naphthaleneKClNot Specified2-(3-Chloropropyl)naphthalene95
2-(3-Bromopropyl)naphthaleneKBrNot Specified2-(3-Bromopropyl)naphthalene96
2-(3-Bromopropyl)naphthaleneKINot Specified2-(3-Iodopropyl)naphthalene93
2-(3-Bromopropyl)naphthaleneKCNNot Specified2-(3-Cyanopropyl)naphthalene93
2-(3-Bromopropyl)naphthalenePotassium Acetate (B1210297)Not Specified2-(3-Acetoxypropyl)naphthalene95
2-(3-Bromopropyl)naphthalenePotassium AlkoxideNot Specified2-(3-Methoxypropyl)naphthalene92

Metal Catalysis in Synthesis and Functionalization

Metal catalysts play a pivotal role in the synthesis and functionalization of this compound, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Iron-based Catalysis

Iron, being an abundant and non-toxic metal, has gained significant attention as a catalyst in organic synthesis. nih.govsioc-journal.cn Iron-catalyzed cross-coupling reactions provide an efficient method for forming carbon-carbon bonds. researchgate.net For instance, the cross-coupling of organolithium compounds with alkyl bromides, such as 2-(3-bromopropyl)naphthalene, can be effectively catalyzed by iron salts. researchgate.net These reactions often proceed under mild conditions and can tolerate a variety of functional groups. researchgate.netbeilstein-journals.org The development of iron-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides further highlights the expanding scope of iron catalysis. nih.gov

Table 2: Iron-Catalyzed Cross-Coupling of 2-(3-Bromopropyl)naphthalene researchgate.net
Alkyl HalideOrganolithium ReagentCatalystProductYield (%)
2-(3-Bromopropyl)naphthalenen-BuLiFeCl32-(3-Heptyl)naphthaleneNot Specified
2-(3-Bromopropyl)naphthalene(Trimethylsilyl)methyllithiumFeCl32-(4,4-Dimethyl-4-silapentyl)naphthaleneNot Specified

Nickel-based Catalysis

Nickel catalysts are highly effective for a variety of cross-coupling reactions, including those involving alkyl halides. cuny.edunih.gov Nickel-catalyzed cross-coupling reactions of this compound with various coupling partners can lead to the formation of new C-C bonds. For example, nickel-catalyzed reductive coupling of benzyl (B1604629) oxalates with alkyl bromides has been reported. molaid.com Photochemical nickel-catalyzed cross-couplings have also been developed, enabling C(sp³)–H alkylation under mild conditions. nih.gov These reactions often utilize a photosensitizer in combination with a nickel catalyst to achieve the desired transformation. nih.gov The use of specific ligands can significantly influence the outcome and stereoselectivity of nickel-catalyzed reactions. nih.gov

Palladium-based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, with wide applications in cross-coupling reactions. nih.govdiva-portal.org The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example. rsc.orglibretexts.orgfrontiersin.orgnih.gov While direct examples of the Heck reaction with this compound are not extensively detailed in the provided results, the general applicability of palladium catalysis to bromo-naphthalene scaffolds is well-established. nih.gov Palladium-catalyzed reactions are known for their high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules derived from naphthalene precursors. nih.gov The catalytic cycle of the Heck reaction typically involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps. libretexts.org

Copper-based Catalysis

Copper-catalyzed reactions, particularly the Ullmann condensation and related cross-coupling reactions, are valuable tools for the formation of carbon-heteroatom and carbon-carbon bonds. byjus.comwikipedia.orgnumberanalytics.com The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of copper metal at high temperatures to form a biaryl. byjus.com Modern variations often utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgscispace.com Copper-catalyzed C-N cross-coupling reactions are particularly important for the synthesis of arylamines and related compounds. mdpi.com While specific applications to this compound are not explicitly detailed, the general utility of copper catalysis in the functionalization of aryl halides suggests its potential in transforming this substrate. mdpi.comnih.gov For example, copper-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines has been reported. nih.gov

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.comnumberanalytics.comdalalinstitute.com This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur. operachem.commdpi.com

PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign solvents like water. numberanalytics.comtheaic.org The synthesis of various organic compounds, including ethers and nitriles, can be efficiently carried out using PTC. theaic.org For instance, the reaction of an alkyl halide in an organic solvent with a nucleophile in an aqueous solution is a classic example of a PTC-facilitated reaction. operachem.com

In the context of this compound, PTC can be employed for nucleophilic substitution reactions. uni-osnabrueck.de For example, the synthesis of viologen-nucleobase derivatives has been achieved using phase transfer catalysis, where a bipyridinium derivative is formed. uni-osnabrueck.de The choice of the phase transfer catalyst is crucial for the efficiency of the reaction. theaic.org

Table 3: Example of Phase Transfer Catalysis uni-osnabrueck.de
Reactant 1Reactant 2Catalyst TypeReaction TypeProduct Type
1-(3-Bromopropyl)-5-methyl-3H-pyrimidine-2,4(1H,3H)-dione4,4'-BipyridineNot explicitly stated, but implied by the reaction typeN-alkylationBipyridinium derivative

Heterogeneous Catalysis (e.g., Magnetic Nanocatalysts) in the Synthesis and Transformation of this compound

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery, potential for reuse, and often milder reaction conditions compared to their homogeneous counterparts. nih.govmdpi.com In the context of synthesizing and transforming this compound, magnetic nanocatalysts have emerged as a particularly promising class of heterogeneous catalysts. rsc.orgrsc.org These materials typically consist of a magnetic core, such as magnetite (Fe₃O₄), coated with a protective layer (e.g., silica (B1680970), SiO₂) that can be functionalized with catalytically active species. researchgate.netchemrevlett.com The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnetic field, facilitating its recycling and reuse. rsc.org

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound would likely proceed through a Friedel-Crafts alkylation of naphthalene with a suitable three-carbon electrophile. While direct literature on the heterogeneous catalytic synthesis of this compound using 1,3-dibromopropane (B121459) is scarce, extensive research on the alkylation of naphthalene with other agents using solid acid catalysts provides valuable insights.

Solid acid catalysts, such as various types of zeolites (e.g., Y zeolite, ZSM-5, MCM-22), have been extensively studied for the alkylation of naphthalene with olefins like tetradecene. researchgate.net These studies demonstrate that the pore size, acidity, and structure of the zeolite play a crucial role in the conversion of naphthalene and the selectivity towards mono-alkylated products. researchgate.net For instance, Y zeolites have shown significant potential for producing monoalkylnaphthalene. researchgate.net Another approach involves the use of immobilized Lewis acids, such as AlCl₃ supported on materials like Naβ zeolite, which have been shown to effectively catalyze the alkylation of naphthalene.

Catalyst TypeReactantsKey FindingsReference
Y ZeoliteNaphthalene, TetradeceneDemonstrated high potential for monoalkylnaphthalene synthesis. Catalyst acidity and Na+ content significantly influence activity and selectivity. researchgate.net
AlCl₃/NaβNaphthalene, PropyleneEffective for naphthalene alkylation, with catalyst pore size impacting conversion and product selectivity.
Solid Phosphoric AcidNaphthalene, PropyleneCatalyzes alkylation, with reaction temperature influencing the isomer distribution of the product. google.com

This table presents data from related naphthalene alkylation reactions to illustrate the potential of heterogeneous catalysts for the synthesis of this compound.

Transformations of this compound

The chemical reactivity of this compound is primarily centered around the bromoalkyl group, making it a versatile intermediate for further functionalization. Heterogeneous catalysts, particularly magnetic nanocatalysts, can play a crucial role in these transformations.

One important transformation is nucleophilic substitution, where the bromine atom is replaced by another functional group. For instance, the conversion of a similar compound, 2-(3-methanesulfonyloxypropyl)naphthalene, to its corresponding fluoride (B91410) has been achieved using KF in ionic liquids, highlighting the potential for nucleophilic substitution at the propyl chain. researchgate.net Magnetic nanocatalysts functionalized with basic or nucleophilic groups could facilitate such reactions under heterogeneous conditions.

Another potential transformation is the use of this compound in coupling reactions. Palladium-functionalized magnetic nanocatalysts have been widely used for various cross-coupling reactions, such as Suzuki and Heck couplings. rsc.org These catalysts could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds using this compound as the substrate.

CatalystReaction TypeSubstrate ExampleKey FindingsReference
Fe₃O₄@SiO₂-TheophyllineMulti-component reactionIsatin, malononitrile, etc.Efficient synthesis of spirooxindoles and phenazines. Catalyst is reusable for up to 6 runs. researchgate.net
Fe₃O₄ nanoparticlesCondensationAldehydes, 2-naphthol, piperidineEfficient synthesis of functionalized 2-naphthols under ultrasound irradiation. researchgate.net
Pd-functionalized MNPsCross-coupling reactionsAryl halidesHighly efficient and recyclable catalysts for various C-C and C-N bond formations. rsc.org

This table showcases the application of magnetic nanocatalysts in transformations of compounds structurally related to this compound or involving similar reactive moieties.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

1-(3-Bromopropyl)naphthalene is a valuable intermediate for the synthesis of more elaborate organic structures. Its utility stems from the presence of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the extension of the carbon skeleton, paving the way for the construction of complex molecular architectures.

The naphthalene (B1677914) moiety of the compound also plays a significant role, providing a rigid and planar aromatic scaffold. This feature is often exploited in the design of molecules with specific spatial arrangements and electronic properties. For instance, the compound can be used in the synthesis of multi-substituted naphthalenes, which are of interest for their unique visual and molecular properties. acs.org The synthesis of these complex structures often involves a series of reactions, including cross-coupling and benzannulation, where this compound or its derivatives can serve as key starting materials or intermediates. acs.org

Intermediates for Pharmaceutical Agent Synthesis

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable precursor in medicinal chemistry. Its ability to introduce a naphthylpropyl group into a molecule is a key step in the synthesis of various pharmaceutical agents.

Role in the Synthesis of Cinacalcet Intermediates

A notable application of a related bromo-functionalized compound is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. beilstein-journals.orgmdpi.com While not directly this compound, the synthesis of a key intermediate for Cinacalcet, 1-(3-bromopropyl)-3-trifluoromethylbenzene, highlights the importance of such bromopropyl-aryl compounds. beilstein-journals.orgbeilstein-journals.org This intermediate is crucial for the alkylation of a chiral amine, (R)-1-(1-naphthyl)ethylamine, a core step in many synthetic routes to Cinacalcet. thieme-connect.comub.edu The reaction typically involves a nucleophilic substitution where the amine displaces the bromide, forming a key carbon-nitrogen bond. beilstein-journals.orgub.edu This demonstrates the general utility of bromopropyl-activated aromatic compounds in constructing the carbon framework of complex pharmaceutical drugs.

Precursor for Pyrrolobenzodiazepine Conjugates

Pyrrolobenzodiazepines (PBDs) are a class of potent anticancer agents. nih.gov Research has focused on creating conjugates of PBDs with other molecules to enhance their therapeutic properties. In this context, derivatives of this compound are utilized as precursors for synthesizing these conjugates. Specifically, bromoalkyl derivatives are prepared and then linked to the PBD core, often at the C8-position, through stable alkane linkers. nih.govresearchgate.net For example, 3-bromopropyl 2-naphthyl ethers have been synthesized and used as precursors for these PBD conjugates. nih.govresearchgate.net The naphthalene moiety is incorporated to explore its potential to enhance the anticancer activity of the resulting conjugates. researchgate.net

General Utility in Generating Bioactive Molecules

Beyond specific examples, this compound and similar structures serve as versatile building blocks in the broader quest for new bioactive molecules. kit.edu The naphthalene group is a common feature in many biologically active natural products and synthetic compounds. researchgate.net The bromopropyl chain provides a convenient handle for chemists to attach this desirable naphthyl group to other molecular scaffolds through reactions like nucleophilic substitution. This allows for the systematic exploration of how the naphthalene unit influences the biological activity of a target molecule. This approach has been used in the development of potential anticancer agents where the naphthalene moiety is linked to other pharmacophores. researchgate.net

Building Blocks for Polycyclic Aromatic Systems and Heterocycles

The naphthalene core of this compound makes it an inherent building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. spcmc.ac.innowgonggirlscollege.co.in PAHs are compounds with two or more fused aromatic rings, and the synthesis of more complex PAHs often starts from simpler ones like naphthalene. spcmc.ac.innowgonggirlscollege.co.in

The reactive bromopropyl side chain of this compound can be chemically modified to participate in cyclization reactions, leading to the formation of new rings fused to the naphthalene system. For example, the propyl chain could be functionalized to contain a group that can undergo an intramolecular reaction with one of the aromatic carbons of the naphthalene ring, thereby constructing a new ring system. Furthermore, the bromine atom can be replaced by various nucleophiles, including those that are part of a heterocyclic ring, to generate naphthalene-substituted heterocycles. These structures are of interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Synthesis of Fluorescent Probes and Imaging Agents

Naphthalene derivatives are well-known for their fluorescent properties. The extended π-electron system of the naphthalene ring can absorb and emit light, making it a useful fluorophore. This compound can be used as a starting material to create more complex fluorescent molecules.

The bromopropyl group allows for the covalent attachment of the naphthalene fluorophore to other molecules, such as biomolecules or specific cellular targets. This strategy is employed in the design of fluorescent probes for biological imaging. For instance, a molecule designed to bind to a specific protein could be tagged with a naphthalene derivative synthesized from this compound. The fluorescence of the naphthalene unit would then allow researchers to visualize the location and dynamics of the protein within a cell. Recent research has focused on developing naphthalene-based fluorescent probes for detecting specific ions or molecules in biological systems, such as glutathione, showcasing the ongoing importance of naphthalene derivatives in this field. thno.orgnih.gov

Development of Enzyme Inhibitors and Receptor Modulators

This compound serves as a pivotal intermediate in advanced organic synthesis, particularly in the creation of molecules designed to interact with biological systems. Its utility stems from the reactive bromopropyl group attached to a stable naphthalene core. The bromine atom, being a good leaving group, readily participates in nucleophilic substitution reactions, allowing for the strategic attachment of various functional groups. This versatility enables medicinal chemists to construct a diverse array of complex derivatives targeted at specific enzymes and cellular receptors.

Applications in Enzyme Inhibition

The structure of this compound is a valuable scaffold for designing enzyme inhibitors. The naphthalene moiety can be tailored to fit into the active sites of specific enzymes, while the propyl chain provides an anchor point for introducing functionalities that interact with or covalently bind to the enzyme, leading to its inhibition.

Monoamine Oxidase (MAO) Inhibitors: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders like depression and Parkinson's disease. nih.govnih.govmdpi.com Research has focused on synthesizing novel compounds that can selectively inhibit these enzymes. Naphthalene derivatives are among the structures explored for this purpose. For instance, studies on various heterocyclic compounds, including those with scaffolds that can be derived from naphthalene-based precursors, have yielded potent MAO inhibitors. nih.govmdpi.com The general approach involves designing molecules that fit the specific topography of the MAO active site.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors: The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is responsible for converting the less potent estrogen, estrone, into the highly potent estradiol. researchgate.net Overactivity of this enzyme is linked to estrogen-dependent diseases, including breast cancer. researchgate.net Consequently, inhibiting 17β-HSD1 is a promising therapeutic approach. Naphthalene-based compounds have been synthesized and evaluated as inhibitors of 17β-HSDs. doi.org For example, researchers have developed (hydroxyphenyl)naphthol scaffolds that mimic the enzyme's natural substrate, leading to potent and selective inhibition of 17β-HSD1. doi.org

Table 1: Examples of Enzyme Inhibitors Developed from Naphthalene-Related Scaffolds

Compound Class Target Enzyme Research Findings
Benzothiazine Derivatives MAO-A & MAO-B Synthesized compounds demonstrated potent, dual inhibition of both MAO-A and MAO-B with IC50 values in the low micro-molar range. Kinetic studies revealed a competitive mode of inhibition. nih.gov
(Hydroxyphenyl)naphthols 17β-HSD1 A synthesized (hydroxyphenyl)naphthol derivative showed significant inhibitory activity against 17β-HSD1 with good selectivity over the type 2 enzyme and estrogen receptors. doi.org
Naphthalene-Derived Compounds 17β-HSD2 A series of 21 naphthalene-derived compounds were synthesized and evaluated, leading to the identification of a potent and selective 17β-HSD2 inhibitor with an IC50 value of 31 nM in intact T47D cells. doi.org

Applications in Receptor Modulation

The structural framework of this compound is also instrumental in the synthesis of receptor modulators, which are ligands that bind to a receptor and can act as either an agonist or an antagonist depending on the target tissue.

Selective Estrogen Receptor Modulators (SERMs): SERMs are a class of nonsteroidal compounds that interact with estrogen receptors (ERα and ERβ) in a tissue-specific manner. nih.govnih.gov They can exhibit estrogen-like effects in some tissues (e.g., bone) while blocking estrogen's effects in others (e.g., breast), making them crucial for treating conditions like breast cancer and osteoporosis. nih.govnih.gov

The naphthalene scaffold is a key structural element in the design of novel SERMs. nih.gov Researchers have synthesized series of naphthalene derivatives that mimic the general structure of SERMs to explore their potential as therapeutic agents. nih.gov For example, a study focused on creating naphthalene derivatives to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is overactive in certain cancers like triple-negative breast cancer. nih.gov These synthetic compounds, built upon a SERM-like scaffold, were evaluated for their ability to inhibit cancer cell growth and modulate STAT3 activity. nih.gov This approach highlights the use of the naphthalene core as a foundation for developing targeted therapies that go beyond traditional ER modulation. nih.gov

Table 2: Research on Naphthalene-Based Receptor Modulators

Compound Series Target Research Focus and Findings
Naphthalene Derivatives STAT3 Signaling Pathway A new series of naphthalene derivatives with a SERM-like structure was synthesized to target the STAT3 signaling pathway in triple-negative breast cancer. The compounds were screened for their anti-cancer effects. nih.gov
Substituted Tetralins Estrogen Receptor-β (ER-β) Compounds designed as selective modulators for ER-β, which is highly expressed in tissues like the prostate, bladder, and brain, have been proposed for treating various diseases. google.com
Naphthalene-Derived Compounds Estrogen Receptors α and β As part of inhibitor development for 17β-HSD2, naphthalene-derived compounds were also tested for their binding affinity to ERα and ERβ to ensure selectivity. doi.org

Applications in Materials Science and Engineering

Precursor for Advanced Polymeric Materials and Coatings

1-(3-Bromopropyl)naphthalene serves as a crucial precursor in the synthesis of advanced polymeric materials and coatings. The presence of the bromoalkyl group allows for its incorporation into polymer chains through various polymerization techniques. The naphthalene (B1677914) moiety, with its rigid and planar structure, can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. These characteristics are highly desirable for developing durable coatings and high-performance polymeric materials.

The reactivity of the bromine atom facilitates nucleophilic substitution reactions, enabling the grafting of the naphthylpropyl group onto existing polymer backbones or its use as a monomer in polymerization processes. This versatility allows for the tailoring of material properties to suit specific applications, from protective coatings to specialized engineering plastics.

Components for Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

In the realm of organic electronics, this compound is investigated for its potential use in devices such as organic light-emitting diodes (OLEDs). The naphthalene unit is a well-known chromophore with favorable electronic properties, capable of participating in charge transport and light-emitting processes. By incorporating this compound into the molecular architecture of materials used in OLEDs, it is possible to influence the device's performance characteristics.

Building Blocks for Functional Materials

The versatility of this compound extends to its role as a fundamental building block for a variety of functional materials with tailored properties. bldpharm.com Its ability to undergo a range of chemical transformations makes it a valuable intermediate in the synthesis of complex molecular architectures.

Aggregation-Induced Emission (AIE) Organic Monomers

This compound is utilized in the creation of organic monomers that exhibit aggregation-induced emission (AIE). bldpharm.combldpharm.com AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. This is in contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. By attaching the this compound moiety to AIE-active cores, researchers can synthesize new AIE luminogens (AIEgens). The naphthalene group can influence the packing of the molecules in the aggregated state, which in turn affects the AIE properties, such as emission wavelength and quantum yield. These materials are of significant interest for applications in sensing, bio-imaging, and solid-state lighting. A study on a naphthalene-appended Schiff base demonstrated turn-on fluorescence in the aggregated state, highlighting the role of the naphthalene unit in promoting AIE. researchgate.net

Covalent Organic Framework (COF) Electronic Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. this compound can serve as a building block or "linker" for the synthesis of COFs intended for electronic applications. bldpharm.combldpharm.comfluorochem.co.uk The reactivity of the bromopropyl group allows for its incorporation into the COF structure through the formation of strong covalent bonds. The inclusion of the naphthalene moiety within the COF backbone can impart desirable electronic properties, such as charge conductivity and luminescence. chemistryviews.org These COFs can be designed to have specific pore sizes and functionalities, making them promising candidates for use in sensors, catalysts, and as active materials in electronic devices.

Materials with Photovoltaic Properties

In the field of photovoltaics, which involves the conversion of light into electricity, materials based on naphthalene derivatives are being explored for their potential use in solar cells. While direct studies on this compound in this specific application are not extensively detailed in the provided search results, related research on naphthalene-based materials provides relevant context. For instance, a study on naphthalene-1,5-diamine-based chromophores demonstrated their potential as efficient photovoltaic materials. nih.govrsc.orgresearchgate.net These materials, with a donor-acceptor-donor (A-D-A) architecture, exhibited efficient intramolecular charge transfer and suitable energy levels for use as hole transport materials in solar cells. nih.govrsc.orgresearchgate.net The research highlighted that naphthalene-based compounds can be tailored to have desirable photovoltaic properties, suggesting that this compound could serve as a synthetic precursor to introduce the photoactive naphthalene unit into materials designed for solar energy applications.

Structural Studies of Naphthalene-Containing Materials (e.g., Crystal Structures)

Detailed research findings on analogous structures demonstrate the importance of π–π stacking, hydrogen bonding, and other weak interactions in directing the assembly of these molecules.

Case Study: N,N′-bis[3-(triethoxysilyl)propyl]-1,4,5,8-naphthalenediimide (NDI-silane)

A notable example is the study of N,N′-bis[3-(triethoxysilyl)propyl]-1,4,5,8-naphthalenediimide (NDI-silane), a molecule featuring a central naphthalenediimide core functionalized with propyl chains linked to triethoxysilyl groups. The synthesis and characterization of this compound as a molecular crystal provide a clear picture of the structural role of the naphthalene system. acs.org

The crystal structure was determined using single-crystal X-ray diffraction, revealing a highly organized arrangement. acs.org The unit cell contains two non-equivalent, π-stacked naphthalenediimide rings that are separated by approximately 3.5 Å. These stacked rings are not perfectly aligned but are twisted by a dihedral angle of 37°, an arrangement that contributes to the stability of the crystal packing. acs.org This π-stacking is a key interaction that facilitates intermolecular electron transfer, which is crucial for applications in organic electronics. acs.org The stability and formation of the NDI-silane crystal are understood through the interplay of intermolecular interactions between the NDI rings and the siloxyl groups. acs.org

Interactive Data Table: Crystallographic Data for NDI-Silane Analogue (Note: Data presented is for a representative naphthalene-diimide structure with propyl linkers to illustrate typical crystallographic findings. Specific values for NDI-silane can be found in the cited literature.)

ParameterValue
Chemical FormulaC₂₂H₂₂N₂O₄S₂
Molecular Weight ( g/mol )442.53
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0500 (2)
b (Å)4.9407 (1)
c (Å)24.9626 (7)
α (°)90
β (°)94.333 (2)
γ (°)90
Volume (ų)989.99 (4)
Z (molecules per unit cell)2
Density (calculated) (Mg/m³)1.485
Data sourced from a study on N,N′-bis[3-(methylsulfanyl)propyl]-1,8:4,5-naphthalenetetracarboxylic diimide, a structurally related compound. researchgate.net

Case Study: N,N′-bis[3-(methylsulfanyl)propyl]-1,8:4,5-naphthalenetetracarboxylic diimide

In another relevant structural study, the compound N,N′-bis[3-(methylsulfanyl)propyl]-1,8:4,5-naphthalenetetracarboxylic diimide was synthesized and analyzed. researchgate.net This molecule features a central naphthalene core with propyl linkers attached to methylsulfanyl groups. X-ray diffraction analysis showed that the molecule has an anti conformation, with the terminal methylthiopropyl groups positioned on opposite sides of the aromatic diimide plane. researchgate.net

The crystal packing is stabilized by a network of weak intermolecular forces. C—H···O and C—H···S hydrogen bonds link adjacent molecules, forming chains. These chains are further interconnected by π–π interactions between the naphthalene cores, creating a two-dimensional network. researchgate.net A Hirshfeld surface analysis quantified the contributions of various intermolecular contacts, revealing that H···H (44.2%), H···O/O···H (18.2%), and H···C/C···H (14.4%) interactions are the most significant in the crystal packing. researchgate.net These findings underscore the collective role of multiple weak interactions in defining the supramolecular architecture of naphthalene-based materials.

Green Chemistry and Sustainable Synthetic Methodologies

Utilization of Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents (VOCs) in chemical synthesis. juniperpublishers.com These salts, which are liquid at or near room temperature, possess a unique combination of properties including negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds. juniperpublishers.com Their non-volatile nature significantly reduces air pollution and exposure risks associated with traditional solvents. juniperpublishers.com

In the context of reactions involving naphthalene (B1677914) derivatives, ILs can serve dual roles as both the reaction medium and catalyst. researchgate.net For instance, the synthesis of ILs can be designed to be halide-free, further enhancing their green credentials. rsc.org The synthesis of task-specific ionic liquids, such as those based on a naphthalene sulfonate anion, has been demonstrated, highlighting the tunability of these compounds for specific applications. nih.gov The formation of these ILs often involves alkylation and metathesis reactions. researchgate.net While many organic reactions have been successfully conducted in ILs, they show particular advantages in transition metal-catalyzed processes, where they can help in the stabilization and recycling of the catalyst. issp.ac.ru

Table 1: Advantages of Ionic Liquids in Green Synthesis

Property Benefit Source(s)
Low Volatility Reduces air pollution and solvent loss; enhances safety. juniperpublishers.com
High Thermal Stability Allows for a wider range of reaction temperatures; stable up to 400°C. juniperpublishers.com
Tunable Properties Solvating power and catalytic activity can be tailored by modifying cation/anion structure. juniperpublishers.com
Good Solubility Can dissolve a wide variety of organic, inorganic, and organometallic compounds. juniperpublishers.com

| Catalyst Recycling | Facilitates the separation and reuse of dissolved catalysts, particularly transition metals. | issp.ac.ru |

The synthesis of ILs typically involves the formation of a desired cation, often through the quaternization of an amine with a haloalkane, followed by an anion exchange. juniperpublishers.com This versatility allows for the creation of a vast number of potential ionic liquids. juniperpublishers.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) is a green technology that utilizes microwave energy to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ukm.myoatext.com The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates. oatext.com

A comparative study on the synthesis of 1-(naphthalene-1-yl)-3-(o, m, p-tolyl)thioureas demonstrated the superiority of microwave irradiation over conventional reflux. The microwave-assisted method significantly shortened the reaction time from hours to minutes and provided higher product yields. ukm.my This efficiency reduces energy consumption and minimizes the potential for side product formation that can occur with prolonged heating. ukm.myijrpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthalene Derivatives

Method Reaction Time Yield (%) Source(s)
Conventional Reflux 6 hours 65-78% ukm.my

| Microwave Irradiation | 5 minutes | 82-89% | ukm.my |

This approach is particularly well-suited for the synthesis of building blocks like 1-(3-Bromopropyl)naphthalene and its subsequent reactions, offering a rapid and efficient pathway that aligns with the principles of green chemistry. ukm.my

Solvent-Free Reaction Conditions

One of the most effective green chemistry strategies is the elimination of solvents altogether. ijrpr.com Solvent-free, or neat, reactions reduce pollution, lower costs, and simplify work-up procedures and product purification. scispace.comresearchgate.net These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic agent, or by heating a mixture of liquid reactants. researchgate.net

Often, solvent-free conditions are combined with microwave irradiation, which can provide the energy necessary to initiate the reaction between reactants in the absence of a solvent medium. cem.com This combination is highly effective for a variety of organic transformations, including condensations, couplings, and the synthesis of heterocyclic compounds. ijrpr.comcem.com For example, the synthesis of aripiprazole, which involves a reaction between 7-(4-bromobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine, was successfully achieved under solvent-free microwave conditions, reducing reaction times to minutes. researchgate.net This demonstrates the applicability of this green methodology to reactions involving alkyl halides, similar to this compound. researchgate.net

Table 3: Key Benefits of Solvent-Free Synthesis

Benefit Description Source(s)
Waste Reduction Eliminates solvent waste, which is a major contributor to industrial pollution. ijrpr.comresearchgate.net
Increased Efficiency Higher reactant concentration can lead to faster reaction rates and improved yields. ijrpr.com
Simplified Process Reduces the need for solvent handling, recovery, and disposal steps. scispace.com
Economic Advantage Lowers costs associated with solvent purchase and waste treatment. scispace.com

| Enhanced Safety | Avoids the use of toxic, flammable, and volatile organic solvents. | ijrpr.com |

Reactions in Aqueous Media and Micellar Systems

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. frontiersin.org However, the poor solubility of many nonpolar organic compounds, such as this compound, in water has historically limited its use. frontiersin.org Micellar catalysis overcomes this limitation by using surfactants to create nanoscopic hydrophobic pockets (micelles) within the bulk aqueous phase. nih.govmdpi.com

These micelles can solubilize hydrophobic reactants, bringing them into close proximity and increasing their effective concentration, which can dramatically accelerate reaction rates. nih.govmdpi.com The choice of surfactant can be critical, with different types (cationic, anionic, non-ionic) influencing the reaction outcome. nih.gov For instance, in a cobalt-catalyzed radical reaction involving an alkyl halide, the use of an aqueous micellar solution of dodecyl trimethylammonium chloride (DTAC) resulted in a significantly higher product yield compared to reactions in common organic solvents or pure water. nih.gov This demonstrates that for reactions involving lipophilic substrates like alkyl halides, a micellar environment is pivotal for achieving high yields in an aqueous medium. nih.gov

Table 4: Effect of Reaction Medium on Product Yield in a Co-catalyzed Reaction

Solvent/System Product Yield (%) Source(s)
Methanol 33% nih.gov
DMSO 33% nih.gov
Water/Acetonitrile (B52724) (1:1) 18% nih.gov

| Aqueous Micellar Solution (DTAC) | 60% | nih.gov |

This approach not only reduces reliance on volatile organic solvents but can also enhance selectivity and reactivity in a way not observed in conventional media. frontiersin.orgmdpi.com

Development of Reusable Catalytic Systems

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Reusable catalysts minimize waste by eliminating the need for stoichiometric reagents and simplifying purification processes, as the catalyst can be easily separated from the reaction mixture and used in subsequent cycles. researchgate.net

Several strategies have been developed for heterogenizing catalysts, making them easily recoverable.

Polymer-Supported Catalysts : Active catalytic species can be immobilized on a polymer resin, such as polystyrene. researchgate.net These catalysts retain their activity while allowing for simple recovery by filtration. This approach has been used for phase-transfer catalysts and ligands for metal-catalyzed reactions. researchgate.net

Magnetic Nanocatalysts : Attaching a catalyst to a magnetic nanoparticle core (e.g., Fe₃O₄) allows for its facile separation from the reaction medium using an external magnet. researchgate.net These systems have been proven to be recyclable, economically viable, and eco-friendly for various organic transformations, including those in aqueous media. researchgate.net

Inorganic Supports : Materials like silica (B1680970) and clays (B1170129) can be used as supports for catalysts. bham.ac.uk For example, montmorillonite (B579905) clay has been used to catalyze the synthesis of allyl halides under solvent-free microwave conditions. cem.com

These reusable systems are attractive for industrial applications as they reduce operational costs and the environmental impact associated with catalyst waste. researchgate.netresearchgate.net

Table 5: Types of Reusable Catalytic Systems

Catalyst System Principle of Reusability Key Advantages Source(s)
Polymer-Supported Catalysts Immobilization on an insoluble polymer resin. Easy separation by filtration; stable and non-toxic. researchgate.net
Magnetic Nanocatalysts Anchored to a magnetic core. Rapid separation with an external magnet; high surface area; viable for aqueous media. researchgate.net

| Silica/Clay-Supported Catalysts | Adsorption or bonding onto inorganic oxides. | Thermally stable; low cost; can be used in solvent-free conditions. | cem.combham.ac.uk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Bromopropyl)naphthalene, and how can reaction yields be optimized?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, naphthalene derivatives can react with 1,3-dibromopropane under controlled conditions. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to intermediates (e.g., 1:1.2 for naphthalene to bromopropyl reagents). Monitoring via TLC or GC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromopropyl chain at the naphthalene’s 1-position). Aromatic protons appear at δ 7.2–8.3 ppm, while the bromopropyl chain shows signals at δ 1.8–3.5 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 265.02 for C13_{13}H13_{13}Br) and fragmentation patterns .
  • X-ray Crystallography: SHELX software can resolve crystal structures, though single-crystal growth may require slow evaporation in non-polar solvents .

Q. How can researchers screen for acute toxicity of this compound in vitro?

  • Methodological Answer: Use OECD Guideline 423 or 429 for acute oral toxicity. In vitro assays include:

  • Cell Viability: MTT assay on human hepatocytes (HepG2) at concentrations of 10–100 µM.
  • Reactive Oxygen Species (ROS): DCFH-DA staining to quantify oxidative stress.
  • Metabolic Stability: Liver microsomal assays (e.g., human S9 fractions) to assess CYP450-mediated degradation. Reference toxicokinetic data from naphthalene derivatives (e.g., 1-methylnaphthalene) for dose extrapolation .

Advanced Research Questions

Q. What strategies resolve contradictions in environmental fate data for this compound?

  • Methodological Answer: Discrepancies in biodegradation half-lives (e.g., soil vs. water) require:

  • Isotope-Labeling Studies: Use 14^{14}C-labeled compound to track mineralization rates.
  • Advanced Modeling: Apply EPI Suite or STAN to predict partitioning coefficients (log Kow_{ow} ~3.5) and degradation pathways.
  • Interlaboratory Validation: Harmonize protocols (e.g., OECD 307 for soil degradation) to minimize variability .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:

  • DFT Calculations: Optimize transition states for Suzuki-Miyaura couplings using Gaussian08. Key parameters include bond dissociation energy (BDE) of the C-Br bond (~70 kcal/mol) and charge distribution.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics.
  • Benchmarking: Compare predicted vs. experimental yields for Pd-catalyzed reactions (e.g., with arylboronic acids) .

Q. What experimental designs address gaps in chronic toxicity data for this compound?

  • Methodological Answer:

  • Subchronic Exposure Studies: Conduct 90-day rodent trials (OECD 408) with endpoints including histopathology (liver/kidney), hematology, and genotoxicity (Comet assay).
  • Omics Integration: Pair RNA-seq (lung tissue) and metabolomics (plasma) to identify biomarkers (e.g., CYP1A1 upregulation).
  • Dose-Response Modeling: Use BMDS software to derive benchmark doses (BMDL10_{10}) for risk assessment .

Data Gaps and Research Priorities

  • Priority 1: Establish standardized protocols for detecting airborne this compound using passive samplers (e.g., Tenax TA) coupled with GC-MS .
  • Priority 2: Investigate photodegradation pathways under UV-Vis light (λ = 254–365 nm) to assess environmental persistence .
  • Priority 3: Validate in silico models (e.g., QSARs) for predicting endocrine disruption potential using ER/AR reporter gene assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.